molecular formula C20H27N5O2 B2502731 N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide CAS No. 1219903-84-0

N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide

Cat. No. B2502731
CAS RN: 1219903-84-0
M. Wt: 369.469
InChI Key: FJHLWORDXCASDY-UHFFFAOYSA-N
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Description

The compound N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide is a synthetic molecule that appears to be designed for biological activity, possibly as an anticonvulsant or anticancer agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques, as seen in the first paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized . These methods likely involve stepwise reactions that build up the desired molecular structure through a series of intermediates. Characterization of such compounds is typically done using techniques like LCMS, IR, and NMR spectroscopies, which would also be applicable to the analysis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using crystallography, as seen in the second paper . The structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals extended conformations and specific interplanar angles between amide groups. These structural details are crucial for understanding the bioactive conformation and could be similarly analyzed for this compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, can be inferred from their structural characteristics. For instance, the presence of hydrogen bonds and packing interactions in the crystal structures of similar compounds indicates that this compound may also exhibit specific solubility patterns and solid-state stability .

Anticancer Properties

The first paper discusses the anticancer properties of novel acetamide derivatives, which were evaluated for in vitro anticancer activity on various human leukemic cell lines . The cytotoxicity was measured using MTT assays, providing IC50 values. Although the specific compound is not mentioned, the methodology and findings provide a framework for how its anticancer properties could be assessed.

Anticonvulsant Properties

The second paper explores the anticonvulsant activities of functionalized amino acid anticonvulsants . The stereochemical comparisons with known anticonvulsant phenytoin suggest that certain molecular features are likely responsible for this biological activity. These insights could be relevant when considering the potential anticonvulsant properties of this compound.

Scientific Research Applications

Antiviral and Anticancer Applications

  • Antiviral Activity : Studies on substituted pyrimidines, including those with modifications similar to the compound , have shown antiviral activities. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have been noted for their marked inhibition of retrovirus replication in cell culture, with specific derivatives being highly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
  • Anticancer Activity : The synthesis and biological activities of pyrimidine derivatives, including those bearing structural similarities to the compound in focus, have been explored for their anticancer properties. Notably, certain analogues have demonstrated significant anticancer activity in vitro and in vivo, suggesting the potential utility of these compounds in cancer therapy (Su et al., 1986).

Chemical Synthesis and Medicinal Chemistry

  • Synthetic Approaches : Research into the synthesis of pyrimidine derivatives, including methods that might be applicable to the compound , has been documented. These studies often explore novel synthetic routes that could facilitate the development of pharmacologically active substances (Galeazzi et al., 1996).
  • Drug Development : Investigations into the synthesis and antifolate properties of specific pyrimidine derivatives highlight the compound's potential in drug development, especially in contexts requiring the modulation of folate pathways for therapeutic purposes (Degraw et al., 1992).

Pharmacological Studies

  • Pharmacology of Related Compounds : Studies on the pharmacological properties of structurally related compounds, such as their binding affinity to specific receptors and their antinociceptive, anti-inflammatory, or antihyperalgesic actions in animal models, can provide a framework for understanding the potential pharmacological applications of the compound . This includes research into nonpeptidic bradykinin B1 receptor antagonists and their role in managing pain and inflammation (Porreca et al., 2006).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, if this compound is used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be explored for use in pharmaceuticals or as an intermediate in chemical synthesis .

properties

IUPAC Name

N-[4-[[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14-12-18(25-20(21-14)24-15-6-4-3-5-7-15)22-16-8-10-17(11-9-16)23-19(26)13-27-2/h8-12,15H,3-7,13H2,1-2H3,(H,23,26)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHLWORDXCASDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCCCC2)NC3=CC=C(C=C3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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